molecular formula C18H27BO2S B2650071 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester CAS No. 2246900-40-1

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2650071
CAS No.: 2246900-40-1
M. Wt: 318.28
InChI Key: IBWNPLQWTZMPSJ-UHFFFAOYSA-N
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Description

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The presence of the cyclopentylthiomethyl group adds unique steric and electronic properties to the molecule, making it a valuable intermediate in the synthesis of various complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-(S-Cyclopentylthiomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Dehydrating Agents: Molecular sieves, anhydrous magnesium sulfate.

Major Products

    Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopentylthiomethyl group in 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester imparts unique steric and electronic properties, making it particularly useful in reactions where such characteristics are advantageous. This compound’s ability to participate in a variety of chemical reactions under mild conditions further enhances its utility in organic synthesis.

Properties

IUPAC Name

2-[4-(cyclopentylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO2S/c1-17(2)18(3,4)21-19(20-17)15-11-9-14(10-12-15)13-22-16-7-5-6-8-16/h9-12,16H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWNPLQWTZMPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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